molecular formula C11H10N4O2 B2891585 N-(2-methoxypyrimidin-5-yl)nicotinamide CAS No. 1396759-89-9

N-(2-methoxypyrimidin-5-yl)nicotinamide

Cat. No.: B2891585
CAS No.: 1396759-89-9
M. Wt: 230.227
InChI Key: HJVCVRMBXZYURI-UHFFFAOYSA-N
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Description

“N-(2-methoxypyrimidin-5-yl)nicotinamide” is a compound that contains a pyrimidine ring, which is a type of nitrogen-containing heterocycle . It also contains a methoxy group (-OCH3) and a nicotinamide group. Nicotinamide is a form of vitamin B3 and is used in a variety of cosmetic products .


Molecular Structure Analysis

The molecular structure of “this compound” would likely include a pyrimidine ring with a methoxy group attached at the 2-position and a nicotinamide group attached at the 5-position .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would likely depend on the specific conditions and reagents used. Pyrimidine derivatives can undergo a variety of reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of the methoxy group might increase its solubility in organic solvents .

Scientific Research Applications

Herbicidal Activity and Agricultural Applications

Research on nicotinamide derivatives, such as those explored by Yu et al. (2021), has demonstrated their potential in developing novel herbicides. These derivatives have shown significant herbicidal activity against various weeds, suggesting their application in agricultural practices to control unwanted plant growth without the adverse environmental effects associated with traditional herbicides (Yu et al., 2021).

Biochemical and Pharmacological Research

Nicotinamide and its derivatives play crucial roles in the human body, including participation in redox reactions and serving as precursors for coenzymes in metabolic processes. Studies such as those by Shimada et al. (1987) and Schenkman et al. (1967) have explored the enzymatic activities and inhibitory effects of nicotinamide in biochemical assays, highlighting its importance in understanding and manipulating metabolic pathways for therapeutic purposes (Shimada et al., 1987); (Schenkman et al., 1967).

Medical and Therapeutic Applications

The role of nicotinamide derivatives in medical science, particularly in the treatment and management of diseases, is of significant interest. For example, Rini et al. (1990) and Peng et al. (2011) have delved into the enzymatic functions of nicotinamide N-methyltransferase (NNMT) and its impact on disease states, offering insights into potential therapeutic targets for conditions such as cancer, diabetes, and obesity (Rini et al., 1990); (Peng et al., 2011).

Environmental and Toxicological Studies

The metabolism and environmental fate of nicotinamide and its derivatives, as investigated by Lenglet et al. (2016) and Slominska et al. (2006), provide valuable data on the potential ecological impacts and toxicological profiles of these compounds. Such research is crucial for assessing the safety and environmental risks associated with the widespread use of nicotinamide-related substances (Lenglet et al., 2016); (Slominska et al., 2006).

Safety and Hazards

The safety and hazards associated with “N-(2-methoxypyrimidin-5-yl)nicotinamide” would depend on its specific properties. Nicotinamide is generally considered safe, although it can cause side effects such as flushing and gastrointestinal upset at high doses .

Future Directions

The future research directions for “N-(2-methoxypyrimidin-5-yl)nicotinamide” could include further studies to elucidate its synthesis, properties, and potential applications. For example, similar compounds have been studied for their fungicidal activities .

Properties

IUPAC Name

N-(2-methoxypyrimidin-5-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c1-17-11-13-6-9(7-14-11)15-10(16)8-3-2-4-12-5-8/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVCVRMBXZYURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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